tert-Nonyl mercaptan
CAS No.: 25360-10-5; 67952-62-9
Cat. No.: VC6465928
Molecular Formula: C9H20S
Molecular Weight: 160.32
* For research use only. Not for human or veterinary use.

CAS No. | 25360-10-5; 67952-62-9 |
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Molecular Formula | C9H20S |
Molecular Weight | 160.32 |
IUPAC Name | 2,2,4,4-tetramethylpentane-1-thiol |
Standard InChI | InChI=1S/C9H20S/c1-8(2,3)6-9(4,5)7-10/h10H,6-7H2,1-5H3 |
Standard InChI Key | GIHYOCFYKBPKKF-UHFFFAOYSA-N |
SMILES | CC(C)(C)CC(C)(C)CS |
Chemical Identity and Structural Characteristics
tert-Nonyl mercaptan, systematically named 2-methyloctane-2-thiol, belongs to the class of tertiary alkanethiols. Its structure features a sulfur atom bonded to a tertiary carbon within a branched nonyl chain, conferring steric hindrance that enhances thermal stability compared to primary or secondary thiols . The International Union of Pure and Applied Chemistry (IUPAC) nomenclature designates it as 2,2-dimethylheptanethiol, reflecting its isobutylene-derived backbone .
Key identifiers include:
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CAS Registry Number: 25360-10-5
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Molecular Weight: 160.32 g/mol
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Empirical Formula: C₉H₂₀S
The branched configuration arises from the homopolymerization of isobutylene, where repeating units form a carbon skeleton that terminates in the thiol group . This structural motif is pivotal for its function as a chain-transfer agent in polymerization, where the tertiary carbon’s stability moderates radical reactions .
Physical and Chemical Properties
tert-Nonyl mercaptan exhibits distinct physicochemical properties that govern its industrial handling and reactivity:
Property | Value | Source |
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Density (25°C) | 0.856 g/mL | |
Boiling Point | 188°C | |
Flash Point (Closed Cup) | 40°C | |
Vapor Pressure (25°C) | 0.578 mmHg | |
Refractive Index (20°C) | 1.45–1.46 | |
Solubility | Miscible with ethanol, ether |
The compound’s low viscosity (2.84 cP at 20°C) facilitates its use in liquid-phase reactions, while its flammability (flash point 40°C) necessitates inert atmospheric storage . Spectroscopic analyses, including NMR and GC-MS, confirm its purity and structural integrity, with commercial grades exceeding 97% purity .
Synthesis and Manufacturing Processes
Catalytic Synthesis from Isobutylene Homopolymers
A patented method (US4891445A) details the synthesis of tertiary mercaptans via reaction of isobutylene homopolymers (e.g., diisobutylene, triisobutylene) with hydrogen sulfide (H₂S) under controlled conditions :
Reaction Conditions:
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Temperature: 0–35°C (optimal: 10–30°C)
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Catalyst: Dry cation exchange resin
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H₂S/Homopolymer Molar Ratio: 1.5–5
Mechanism:
The process proceeds through acid-catalyzed addition of H₂S to the double bond of isobutylene oligomers. Low temperatures suppress side reactions, such as oligomerization of H₂S or homopolymer degradation, enhancing tert-nonyl mercaptan selectivity .
Performance Data:
Temperature (°C) | Conversion (%) | tert-Nonyl Mercaptan Yield (%) | Byproducts (%) |
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45 | 98 | 81.2 | 11.0 |
30 | 97.6 | 91.0 | 5.0 |
10 | 96.5 | 94.2 | 2.5 |
This table illustrates the trade-off between temperature and yield, with colder conditions favoring tert-nonyl mercaptan formation over tert-octyl or tert-butyl derivatives .
Alternative Routes
Alternative syntheses involve thioacetic acid and 2,2-dimethyl-1-propanol, though these methods are less prevalent due to byproduct challenges .
Industrial Applications and Functional Roles
Polymer Science: Chain Transfer Agent
In radical polymerization (e.g., polyethylene, polyvinyl chloride), tert-nonyl mercaptan regulates molecular weight by terminating growing polymer chains. Its tertiary structure ensures efficient hydrogen abstraction, yielding polymers with tailored mechanical properties . For instance, in styrenics production, it reduces polydispersity indices by 15–20% compared to primary thiols .
Lubricant Additives
As an anti-wear additive, tert-nonyl mercaptan forms protective sulfide layers on metal surfaces, reducing friction coefficients by up to 30% in engine oils . Its thermal stability (decomposition >200°C) prevents volatilization under high-stress conditions .
Surfactant Precursor
The compound’s amphiphilic nature enables its use in nonionic surfactants, where it lowers surface tension to <30 mN/m in aqueous solutions . Derivatives like sodium tert-nonyl sulfonate are employed in enhanced oil recovery and detergent formulations.
Recent Advances and Future Directions
Recent patent activity focuses on solid-acid catalysts (e.g., sulfonated graphene) to replace resin-based systems, potentially reducing reaction times by 50% . Additionally, bio-based routes using engineered Escherichia coli expressing thioesterases are under exploration, though yields remain suboptimal (<20%) .
Future research priorities include:
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Developing non-toxic derivatives for consumer products.
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Optimizing continuous-flow reactors to enhance H₂S utilization efficiency.
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Expanding applications in pharmaceutical intermediates, leveraging its ability to stabilize sulfur-containing APIs.
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